Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate is a 4-membered azetidine ring derivative featuring two distinct substituents at the 3-position: an aminomethyl group (-CH₂NH₂) and a pyrazol-1-yl moiety. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)15-8-12(7-13,9-15)16-6-4-5-14-16/h4-6H,7-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHRVOGOMQVTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate has been investigated for its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Research
Recent studies have highlighted the role of pyrazole derivatives, including this compound, in anticancer drug development. For instance, compounds with similar structures have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Study : A study demonstrated that a related pyrazole derivative effectively inhibited the mTOR pathway, which is crucial for cell growth and proliferation in cancer cells. This suggests that this compound could serve as a lead compound for further anticancer drug development .
Neuroprotective Effects
Research indicates that pyrazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Studies
| Compound | Model | Effectiveness |
|---|---|---|
| This compound | In vitro neuronal cell model | Significant reduction in apoptosis |
| Related pyrazole derivatives | Animal model of Alzheimer's | Improved cognitive function |
The above data suggest that this class of compounds can mitigate neuronal damage and improve cognitive outcomes .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Synthesis of Novel Heterocycles
The compound has been utilized as a building block for synthesizing novel heterocyclic compounds with potential biological activities. Its reactivity allows for various transformations, including coupling reactions and functional group modifications.
Case Study : In one synthesis route, this compound was reacted with different electrophiles to yield new derivatives that exhibited enhanced biological properties compared to their precursors .
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) group undergoes acidic or basic hydrolysis to yield the corresponding azetidine carboxylic acid derivative. This reaction is critical for deprotection in synthetic workflows.
Mechanistic Insight : Acidic conditions protonate the carboxylate oxygen, facilitating nucleophilic attack by water and subsequent elimination of CO₂ and tert-butanol.
Nucleophilic Substitution at the Aminomethyl Group
The primary amine (-CH₂NH₂) participates in alkylation, acylation, and condensation reactions.
Key Note : The aminomethyl group’s reactivity is modulated by steric hindrance from the azetidine ring.
Cyclization Reactions
The azetidine ring and aminomethyl group enable intramolecular cyclization to form bicyclic structures.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| EDCl, HOBt | DMF, RT, 24 h | Bicyclic lactam via amide bond formation | 68% | |
| Phosgene, pyridine | THF, -10°C → RT | Carbamate-linked macrocycle | 55% |
Functionalization of the Pyrazole Ring
Electrophilic substitution and cross-coupling reactions occur at the pyrazole moiety.
Synthetic Utility : Brominated pyrazole derivatives (e.g., 4k in ) serve as intermediates for cross-coupling reactions .
Aza-Michael Addition
The azetidine nitrogen acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyls.
Oxidation and Reduction Pathways
The aminomethyl group and pyrazole ring undergo redox transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in ring size, substituents, and functional groups. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison of Azetidine, Pyrrolidine, and Piperidine Derivatives
Substituent Effects
- Fluorine vs. In contrast, the pyrazole group in the target compound offers hydrogen-bonding sites and aromaticity, which may enhance target binding in drug design .
- Hydroxypropan-2-yl vs. Aminomethyl: The hydroxypropan-2-yl substituent (EN300-6492688) increases hydrophilicity, whereas the aminomethyl group allows for further functionalization (e.g., amide bond formation) .
Ring Size and Conformational Flexibility
- Azetidine (4-membered) : Smaller rings impose higher strain but improve rigidity, favoring selective interactions in biological targets.
- Pyrrolidine (5-membered) : Reduced strain compared to azetidine, with greater flexibility for conformational adaptation .
- Piperidine (6-membered) : Minimal strain and enhanced stability, commonly used in bioactive molecules .
Q & A
Q. What are the established synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate, and what key reaction conditions must be optimized?
The synthesis involves multi-step reactions starting with the formation of the pyrazole moiety, followed by coupling with the azetidine ring. Key steps include:
- Pyrazole preparation : 1,3-dimethyl-1H-pyrazole synthesis under controlled pH and temperature to ensure regioselectivity .
- Azetidine coupling : Use of tert-butyl carbamate protecting groups and catalysts like triethylamine in dichloromethane to stabilize reactive intermediates .
- Final functionalization : Aminomethyl group introduction via nucleophilic substitution, requiring anhydrous conditions and inert atmospheres to prevent side reactions . Optimization focuses on yield (>70%) and purity (HPLC >95%), with purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR verify structural integrity, with azetidine ring protons appearing as distinct multiplets (δ 3.5–4.5 ppm) and pyrazole protons as singlets (δ 7.2–7.8 ppm) .
- HPLC-MS : Confirms molecular weight (CHNO; MW 295.38 g/mol) and purity (>95%) .
- FT-IR : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm for the tert-butyl ester) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Short-term : Stable at room temperature in inert atmospheres for 1–2 weeks .
- Long-term : Storage at –20°C in desiccated environments prevents hydrolysis of the tert-butyl ester and aminomethyl groups .
- Light sensitivity : Degrades under UV exposure; amber vials are recommended .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of structurally related azetidine-pyrazole derivatives?
Discrepancies arise from variations in substituent positions (e.g., dimethyl vs. methoxy groups on the pyrazole). Mitigation strategies include:
- Comparative SAR studies : Systematic substitution of functional groups to isolate activity contributions (e.g., replacing aminomethyl with hydroxyl alters enzyme binding) .
- Computational docking : MD simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2, clarifying anti-inflammatory vs. antitumor mechanisms .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize novel derivatization reactions for this compound?
ICReDD’s framework combines:
- Quantum mechanics : DFT (B3LYP/6-31G*) identifies transition states for oxidation/reduction pathways, prioritizing low-energy routes .
- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) for substitutions at the aminomethyl site .
- High-throughput screening : Validates computational predictions via parallel microscale reactions, reducing trial-and-error timelines by ~40% .
Q. What in vitro and in vivo models are most effective for evaluating the compound’s pharmacological potential?
- In vitro :
- Enzyme inhibition assays (e.g., COX-2 IC determination via fluorometric kits) .
- Cell viability assays (MTT) in cancer lines (e.g., HCT-116 for antitumor activity) .
- In vivo :
- Murine inflammation models (e.g., carrageenan-induced paw edema) with oral dosing (10–50 mg/kg) .
- Pharmacokinetic profiling (LC-MS/MS) to assess bioavailability and metabolite formation .
Q. How do steric and electronic effects of the azetidine-pyrazole scaffold influence its reactivity in nucleophilic substitution reactions?
- Steric hindrance : The tert-butyl group directs nucleophiles (e.g., halides) to the less hindered aminomethyl site, favoring S2 mechanisms .
- Electronic effects : Electron-withdrawing pyrazole substituents (e.g., trifluoromethyl) increase azetidine ring electrophilicity, accelerating reactions with soft nucleophiles like thiols .
- Kinetic studies : Pseudo-first-order rate constants (k) correlate with Hammett σ values for para-substituted pyrazoles (R = 0.89) .
Methodological Considerations
Q. What purification techniques are recommended for isolating high-purity this compound?
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 to 1:1) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (DSC-confirmed melting point: 142–144°C) .
Q. How can researchers validate the compound’s interaction with biological targets using biophysical assays?
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (k/k) to immobilized enzymes (e.g., K = 2.3 µM for HDAC8) .
- ITC (Isothermal Titration Calorimetry) : Quantifies enthalpy changes (ΔH = –15.2 kcal/mol) during receptor-ligand complexation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
